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  • Product: 3-Hydroxy-5-methylphenyl benzoate
  • CAS: 848130-90-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Hydroxy-5-methylphenyl Benzoate: Structure, Properties, and Advanced Applications

Executive Summary As a Senior Application Scientist, navigating the intersection of organic synthesis and polymer chemistry requires a deep understanding of multifunctional intermediates. 3-Hydroxy-5-methylphenyl benzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the intersection of organic synthesis and polymer chemistry requires a deep understanding of multifunctional intermediates. 3-Hydroxy-5-methylphenyl benzoate (also known as orcinol monobenzoate) is a highly versatile ester. Structurally, it serves as a critical precursor in the synthesis of complex hydroxybenzophenones via the Fries rearrangement[1]. Industrially, its unique combination of a radical-scavenging phenolic hydroxyl group and a matrix-compatible ester moiety makes it an invaluable antioxidant in the stabilization of moisture-curable polyolefins[2].

This whitepaper deconstructs the chemical properties, mechanistic pathways, and field-proven protocols associated with 3-hydroxy-5-methylphenyl benzoate, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity & Structural Characteristics

Understanding the physicochemical baseline of a compound is the first step in predicting its behavior in complex matrices. Below is the consolidated quantitative data for 3-hydroxy-5-methylphenyl benzoate[3].

PropertyValue
IUPAC Name 3-Hydroxy-5-methylphenyl benzoate
Common Synonyms Orcinol monobenzoate; Benzoic acid 3-hydroxy-5-methylphenyl ester
CAS Registry Number 848130-90-5
Molecular Formula C14H12O3
Molecular Weight 228.246 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
SMILES Cc1cc(cc(c1)OC(=O)c2ccccc2)O

Synthesis Pathways & Mechanistic Insights

The synthesis of 3-hydroxy-5-methylphenyl benzoate requires the selective mono-esterification of orcinol (5-methylbenzene-1,3-diol). Because orcinol possesses two equivalent hydroxyl groups, the primary synthetic challenge is preventing over-reaction to the thermodynamically stable di-ester (orcinol dibenzoate).

Synthesis Orcinol Orcinol (5-methylbenzene-1,3-diol) Product 3-Hydroxy-5-methylphenyl benzoate (Mono-ester) Orcinol->Product Nucleophilic Acyl Substitution BzCl Benzoyl Chloride BzCl->Product Base Pyridine / TEA (Acid Scavenger) Base->Product Catalysis

Figure 1: Synthesis pathway of 3-Hydroxy-5-methylphenyl benzoate via mono-esterification.

Protocol: Selective Mono-Benzoylation Workflow
  • Preparation: Dissolve 1.0 equivalent of orcinol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst/Base Addition: Add 1.1 equivalents of anhydrous pyridine.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Simultaneously, it functions as a nucleophilic catalyst by reacting with benzoyl chloride to form a highly reactive acylpyridinium intermediate.

  • Acylation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Dropwise, add 1.0 equivalent of benzoyl chloride over 30 minutes.

    • Causality: Strict temperature control and slow addition maintain a low localized concentration of the electrophile, kinetically favoring mono-esterification and suppressing di-ester formation.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of benzoyl chloride via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove residual pyridine), and dry over anhydrous Na2SO4.

  • Purification: Isolate the pure mono-ester via silica gel column chromatography.

Analytical Characterization & Self-Validating Protocols

Trustworthiness in chemical synthesis relies on self-validating analytical systems. To ensure the integrity of the synthesized 3-hydroxy-5-methylphenyl benzoate and rule out di-ester contamination, the following workflow is mandatory:

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • Aromatic Benzoate Protons: A distinct multiplet integrating to 5 protons ( δ 7.4–8.2 ppm).

    • Orcinol Ring Protons: The meta-coupled aromatic protons of the orcinol ring integrating to 3 protons ( δ 6.4–6.6 ppm).

    • Methyl Protons: A sharp singlet integrating to 3 protons ( δ 2.3 ppm).

    • Validation Logic: The integration ratio of the benzoate protons to the methyl protons must be exactly 5:3 . A ratio of 10:3 definitively indicates di-esterification failure.

  • High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA).

    • Validation Logic: The mono-ester will elute later than unreacted orcinol but earlier than the highly non-polar di-ester. A single sharp peak validates batch purity.

The Fries Rearrangement: A Core Transformation

In drug development and fine chemical synthesis, 3-hydroxy-5-methylphenyl benzoate is primarily utilized as a substrate for the Fries rearrangement to yield substituted hydroxybenzophenones[1].

Fries Reactant 3-Hydroxy-5-methylphenyl benzoate Intermediate Acylium Ion + Phenoxy Complex Reactant->Intermediate Cleavage Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Intermediate Activation Product 2,4-Dihydroxy-6-methylbenzophenone Intermediate->Product Electrophilic Aromatic Substitution

Figure 2: Fries rearrangement mechanism yielding 2,4-dihydroxy-6-methylbenzophenone.

Mechanistic Causality

When treated with a Lewis acid (such as AlCl3) or a heteropolyacid catalyst, the ester bond is cleaved to generate an acylium ion and a metal-coordinated phenoxy intermediate. The acylium ion subsequently undergoes electrophilic aromatic substitution on the ring.

Because the free phenolic hydroxyl group is a strong ortho/para director and the methyl group is a weak ortho/para director, the electrophilic attack is highly regioselective. This synergistic directing effect overwhelmingly favors the formation of 2,4-dihydroxy-6-methylbenzophenone [1]. Advanced quantum chemical evaluations utilizing B3LYP/6-31+G* density functional theory have successfully modeled the thermodynamic distribution of these equilibrium mixtures, confirming the energetic favorability of this specific isomer[4].

Industrial & Material Science Applications

Beyond organic synthesis, 3-hydroxy-5-methylphenyl benzoate functions as a specialized phenolic antioxidant in material science, particularly within stabilized moisture-curable polymeric compositions[2].

Mechanism of Polymer Stabilization

Silane-crosslinkable polyolefins—widely used in high-performance wire and cable insulation—are highly susceptible to thermal and oxidative degradation during high-temperature extrusion.

  • Radical Scavenging: The free phenolic hydroxyl group of 3-hydroxy-5-methylphenyl benzoate acts as a primary antioxidant, donating a hydrogen atom to quench peroxy radicals and terminate auto-oxidation chain reactions[2].

  • Matrix Compatibility: The benzoate ester moiety enhances the compound's solubility and retention within the hydrophobic polyolefin matrix. Furthermore, during the moisture-curing phase, this ester group can undergo controlled interactions with amine-based additives, neutralizing degradation pathways without poisoning the acidic silanol condensation catalysts required for polymer crosslinking[2].

References

  • Reagent Database. "3-HYDROXY-5-METHYLPHENYL BENZOATE CAS 848130-90-5". URL:[Link]

  • Google Patents. "CN106574088B - Stabilized moisture-curable polymeric compositions".
  • ResearchGate. "Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates". URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation Protocol for 3-Hydroxy-5-methylphenyl Benzoate

Executive Summary 3-Hydroxy-5-methylphenyl benzoate (CAS 848130-90-5), commonly referred to as orcinol monobenzoate, is a highly valuable synthetic intermediate. It is predominantly utilized in the preparation of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-methylphenyl benzoate (CAS 848130-90-5), commonly referred to as orcinol monobenzoate, is a highly valuable synthetic intermediate. It is predominantly utilized in the preparation of biologically active hydroxybenzophenones via the Fries rearrangement[1], and serves as a versatile building block for asymmetric synthesis and Mitsunobu reactions. Because the starting material, orcinol (5-methylbenzene-1,3-diol)[2], is a symmetrical diol, the primary synthetic challenge lies in its desymmetrization—specifically, achieving selective mono-O-benzoylation without over-acylating to the dibenzoate. This application note details a highly controlled, base-mediated stoichiometric protocol to maximize the yield of the monobenzoate, complete with mechanistic rationale and chromatographic isolation steps.

Mechanistic Grounding & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind specific experimental parameters to ensure reproducibility and logical troubleshooting.

  • Desymmetrization Kinetics : Orcinol possesses two chemically equivalent phenolic hydroxyl groups. Upon the benzoylation of the first hydroxyl group, the newly formed ester exerts a mild electron-withdrawing inductive effect. However, this deactivation is often insufficient to completely halt the second acylation under standard conditions. Therefore, strict 1:1 stoichiometry and cryogenic control (0 °C) are mandatory to kinetically favor the mono-acylation and suppress the formation of the dibenzoate side-product. Even with these controls, the reaction yields a statistical mixture requiring chromatographic resolution[1].

  • Role of the Base (Triethylamine) : Triethylamine ( Et3​N ) serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of unreacted orcinol which would stall the reaction. Second, it acts as a nucleophilic catalyst, reacting with benzoyl chloride to form a highly electrophilic acylammonium intermediate. This intermediate undergoes rapid nucleophilic attack by the orcinol phenoxide, ensuring a swift reaction trajectory.

  • Alternative Methodologies : While this protocol utilizes classical organic solvent conditions, recent advancements in green chemistry have demonstrated selective monobenzoylation of aliphatic diols in water using organotin catalysts (e.g., Me2​SnCl2​ )[3]. However, for phenolic substrates like orcinol, traditional stoichiometric control in anhydrous dichloromethane remains the most reliable and scalable benchtop method.

Materials & Reagents

  • Substrate : Orcinol (anhydrous, 99%)[2]

  • Electrophile : Benzoyl chloride (distilled prior to use)

  • Base : Triethylamine ( Et3​N , anhydrous)

  • Solvent : Dichloromethane ( CH2​Cl2​ , anhydrous)

  • Quenching Agent : Saturated aqueous ammonium chloride ( NH4​Cl )

  • Purification : Silica gel (230-400 mesh) for flash chromatography; Hexanes and Ethyl Acetate (EtOAc) for elution.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous orcinol (10.0 mmol, 1.24 g) and anhydrous CH2​Cl2​ (30 mL).

  • Add triethylamine (11.0 mmol, 1.53 mL) to the suspension/solution.

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Step 2: Controlled Addition
  • In a separate dry vial, dissolve benzoyl chloride (10.0 mmol, 1.16 mL) in anhydrous CH2​Cl2​ (10 mL).

  • Transfer this solution to the addition funnel.

  • Add the benzoyl chloride solution dropwise over a period of 30–45 minutes.

    • Causality: Slow addition ensures the local concentration of the electrophile remains low, maximizing its probability of reacting with the more abundant unreacted orcinol rather than the newly formed monobenzoate.

Step 3: Reaction Progression
  • Maintain the reaction at 0 °C for 1 hour post-addition.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc/Hexanes to confirm the consumption of benzoyl chloride and the formation of the monobenzoate.

Step 4: Quenching & Extraction
  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl . Stir vigorously for 10 minutes to hydrolyze any unreacted acylammonium species.

  • Transfer the biphasic mixture to a separatory funnel and collect the lower organic layer.

  • Extract the aqueous layer with additional CH2​Cl2​ (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product mixture.

Step 5: Chromatographic Isolation
  • Load the crude residue onto a silica gel column pre-equilibrated with 10% EtOAc/Hexanes.

  • Elute using a gradient of 10% to 30% EtOAc/Hexanes.

  • Collect fractions. The non-polar dibenzoate elutes first, followed by the target 3-hydroxy-5-methylphenyl benzoate[4], and finally the highly polar unreacted orcinol.

  • Pool and concentrate the fractions containing the pure monobenzoate to afford a white solid.

Data Presentation: Quantitative Summary

The following table summarizes the expected physical parameters and chromatographic behavior of the reaction components to aid in isolation and verification.

ComponentMW ( g/mol )EquivalentsAmountExpected Rf​ (20% EtOAc/Hex)Physical State
Orcinol (Starting Material)124.141.010.0 mmol (1.24 g)~0.15Colorless solid
Benzoyl Chloride140.571.010.0 mmol (1.16 mL)N/A (Reacts)Colorless liquid
Triethylamine101.191.111.0 mmol (1.53 mL)N/A (Water soluble)Colorless liquid
Orcinol Dibenzoate (Side Product)332.35N/AVariable (~20%)~0.70White solid
3-Hydroxy-5-methylphenyl benzoate 228.24 N/A ~45-55% yield ~0.40 White solid

Mandatory Visualization

The following diagram illustrates the synthetic workflow, highlighting the critical separation logic required to isolate the pure monobenzoate from the statistical reaction mixture.

G Orcinol Orcinol (1.0 equiv) + Et3N (1.1 equiv) Reaction Acylammonium Intermediate Formation & Phenoxide Attack Orcinol->Reaction BzCl Benzoyl Chloride (1.0 equiv) in DCM (Dropwise, 0 °C) BzCl->Reaction Quench Quench (sat. NH4Cl) & Extraction (DCM) Reaction->Quench Crude Crude Mixture (Unreacted, Mono-, Di-benzoate) Quench->Crude Purification Silica Gel Chromatography (EtOAc/Hexanes) Crude->Purification Product 3-Hydroxy-5-methylphenyl benzoate (Pure Monobenzoate) Purification->Product

Workflow for the synthesis and isolation of 3-hydroxy-5-methylphenyl benzoate.

References

  • Metsala, A., Usin, E., Vallikivi, I., & Parve, O. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM. URL:[Link]

  • Muramatsu, W., William, J. M., & Onomura, O. (2012). Selective monobenzoylation of 1,2- and 1,3-diols catalyzed by Me2SnCl2 in water (organic solvent free) under mild conditions. The Journal of Organic Chemistry, 77(1), 754-759. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10436, Orcinol. URL:[Link]

Sources

Application

sample preparation guidelines for 3-Hydroxy-5-methylphenyl benzoate

An Application Note and Comprehensive Protocols for the Sample Preparation of 3-Hydroxy-5-methylphenyl benzoate Abstract This document provides a detailed guide for the sample preparation of 3-Hydroxy-5-methylphenyl benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Sample Preparation of 3-Hydroxy-5-methylphenyl benzoate

Abstract

This document provides a detailed guide for the sample preparation of 3-Hydroxy-5-methylphenyl benzoate, a molecule possessing both a phenolic hydroxyl group and a benzoate ester linkage. The unique chemical nature of this analyte necessitates carefully designed extraction and purification strategies to ensure accurate and reproducible quantification in downstream analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present two primary extraction protocols: pH-mediated Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, a protocol for chemical derivatization is provided to enhance volatility and thermal stability for GC-MS analysis. The causality behind experimental choices is explained throughout, providing researchers, scientists, and drug development professionals with a robust framework for method development and implementation.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 3-Hydroxy-5-methylphenyl benzoate is fundamental to designing an effective sample preparation strategy. The molecule's structure features a polar phenolic group, which can be ionized under basic conditions, and a larger, non-polar region conferred by its two aromatic rings. This dual characteristic governs its solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [1][2]
Synonyms Benzoic acid, 3-hydroxy-5-methylphenyl ester[1][2]
Predicted XLogP3 2.1[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

The primary analytical challenges include:

  • Matrix Interference: Biological, environmental, or formulation matrices are complex and can contain compounds that interfere with analysis. The goal of sample preparation is to selectively isolate the analyte from these interferences.[5][6]

  • Analyte Stability: The ester linkage can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Detection Method Compatibility: The chosen sample preparation method must yield a final sample in a solvent compatible with the analytical instrument (e.g., HPLC mobile phase or a volatile solvent for GC). For GC analysis, the polar phenolic group makes derivatization essential to prevent poor peak shape and increase volatility.[7][8]

Protocol I: pH-Mediated Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for separating compounds based on their differential solubility in two immiscible liquids.[9] For phenolic compounds like 3-Hydroxy-5-methylphenyl benzoate, the pH of the aqueous phase is the most critical parameter, as it controls the ionization state of the phenolic hydroxyl group.

Causality: At a pH significantly below the pKa of the phenolic group (typically ~8-10 for phenols), the hydroxyl group remains protonated (-OH), rendering the molecule neutral and more soluble in organic solvents. Conversely, at a pH above the pKa, the group is deprotonated (-O⁻), making the molecule ionic and preferentially soluble in the aqueous phase. This principle allows for selective extraction and removal of acidic or basic impurities.

LLE_Workflow cluster_prep Aqueous Sample Preparation cluster_extraction Extraction cluster_collection Collection & Post-Processing Sample Aqueous Sample Adjust_pH Adjust pH to < 4 (e.g., with HCl) Sample->Adjust_pH Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Mix Vortex / Shake for 2 min Add_Solvent->Mix Separate Allow Phases to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Anhydrous Na₂SO₄ Collect->Dry Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute SPE_Workflow Condition 1. Condition Activate sorbent (Methanol then Water) Load 2. Load Pass sample through cartridge Condition->Load Wash 3. Wash Remove interferences (Water/Methanol mix) Load->Wash Elute 4. Elute Collect analyte (Acetonitrile or Methanol) Wash->Elute

Caption: The four primary steps of a Solid-Phase Extraction (SPE) workflow.

Detailed SPE Protocol (Reversed-Phase C18)
  • Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to go dry. (Rationale: Conditioning solvates the stationary phase, ensuring reproducible analyte retention). [10]2. Sample Loading: Load the pre-acidified (pH < 4) aqueous sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water. (Rationale: This removes polar, water-soluble interferences without prematurely eluting the analyte).

  • Elution: Elute the analyte by passing 5 mL of acetonitrile or methanol through the cartridge into a clean collection tube.

  • Post-Elution Processing: The eluate can be directly injected for HPLC analysis (if the elution solvent is compatible with the mobile phase) or evaporated and reconstituted for GC-MS analysis.

Protocol III: Derivatization for GC-MS Analysis

GC-MS analysis of polar compounds containing active hydrogens (like the phenolic -OH group) is often challenging, leading to poor peak shape and low sensitivity. [11]Chemical derivatization replaces the active hydrogen with a non-polar group, increasing volatility and thermal stability. [7][8] Causality: Silylation is a common and effective derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group. This blocks hydrogen bonding, reduces polarity, and makes the molecule suitable for GC analysis.

Derivatization_Workflow Dried_Extract Dried Sample Extract Add_Reagents Add Anhydrous Solvent (e.g., Pyridine) & Silylating Agent (BSTFA) Dried_Extract->Add_Reagents React Heat at 60-70°C for 30 min Add_Reagents->React Analyze Inject into GC-MS React->Analyze

Caption: General workflow for silylation-based derivatization prior to GC-MS.

Detailed Silylation Protocol
  • Ensure Anhydrous Conditions: The sample extract collected from LLE or SPE must be completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition: To the dried extract in a reaction vial, add 100 µL of an anhydrous solvent like pyridine or acetonitrile, followed by 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Analytical Method Starting Points

The following tables provide recommended starting conditions for downstream analysis. These should be optimized for the specific instrument and matrix.

Table 2: Typical HPLC-UV Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 30°C
(Based on general methods for benzoate esters and phenolic compounds)[12][13]
Table 3: Typical GC-MS Conditions (Post-Derivatization)
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ion Source Temp. 230°C
MS Mode Electron Ionization (EI), Scan or SIM mode
(Based on general methods for derivatized phenols)[14][15]

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents and derivatizing agents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. * 3-Hydroxyphenyl benzoate and similar compounds may cause skin and eye irritation and may be harmful if swallowed. [16]Avoid direct contact and inhalation.

  • Consult the Safety Data Sheet (SDS) for all chemicals and reagents used in these protocols before beginning work. [17][18]

References

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

  • Pena-Ones, C., et al. (2020). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. Molecules. [Link]

  • Kataoka, H., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • Broeckling, C. D., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]

  • IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants. [Link]

  • MDPI. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • Liu, R. H., & Uang, B. J. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • CNKI. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. [Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]

  • ACS Publications. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. [Link]

  • NextSDS. 3-Hydroxy-5-methylphenyl benzoate — Chemical Substance Information. [Link]

  • Ecoxtract. Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]

  • PMC - NIH. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • ScienceDirect. (2017). Advances in extraction and analysis of phenolic compounds from plant materials. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • PubChem - NIH. 3-Hydroxy-5-methyl-benzoate. [Link]

  • Reagent Database. 3-HYDROXY-5-METHYLPHENYL BENZOATE CAS 848130-90-5. [Link]

  • Biotage. Extraction Techniques to Analyze Synthetic Benzodiazepines in Various Biological Matrices. [Link]

  • Journal of Food and Drug Analysis. Determination of Benzoate Derivatives in Soy Sauce by Capillary Electrophoresis and In-Capillary Microextraction Procedure. [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • Macherey-Nagel. Solid phase extraction (SPE) Information. [Link]

  • EPA. Method 3535A: Solid-Phase Extraction (SPE). [Link]

  • SpectraBase. 3-Hydroxy-5-methyl-4-(phenylthio)benzoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • PubMed. (1979). [Analytical data and preparation of important 3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one derivatives (author's transl)]. [Link]

  • ResearchGate. Headspace solid-phase microextraction applied to the simultaneous determination of sorbic and benzoic acid in beverages. [Link]

  • FAO. METHYL p-HYDROXYBENZOATE. [Link]

  • Agilent. GC/FID & GC/MS RTL Flavor Databases. [Link]

  • ResearchGate. Determination of 3-Methoxy-5-methylphenol and Veramoss in Oakmoss Essential Oil by GC-TOFMS. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. [Link]

  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

Sources

Method

using 3-Hydroxy-5-methylphenyl benzoate in phenolic esterification assays

Application Note & Protocol Topic: High-Throughput Phenolic Esterification Assay Using 3-Hydroxy-5-methylphenyl Benzoate as a Model Product Audience: Researchers, scientists, and drug development professionals. Abstract...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Phenolic Esterification Assay Using 3-Hydroxy-5-methylphenyl Benzoate as a Model Product

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enzymatic esterification of phenolic compounds is a cornerstone strategy in medicinal chemistry and material science for enhancing lipophilicity, thereby improving bioavailability, formulation compatibility, and antioxidant capacity.[1][2][3] This document provides a comprehensive guide to a robust enzymatic assay for monitoring phenolic esterification, using the lipase-catalyzed synthesis of 3-Hydroxy-5-methylphenyl benzoate from orcinol (3,5-dihydroxytoluene) and an acyl donor as a model system. We detail the underlying biochemical principles, provide step-by-step protocols for reaction setup and analysis, and present a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for precise quantification. This guide is designed to be a self-validating system, incorporating the principles of standard curve calibration, kinetic analysis, and troubleshooting to ensure data integrity and reproducibility for applications such as enzyme screening, inhibitor studies, and reaction optimization.

Scientific Principle and Significance

Phenolic hydroxyl groups, common in many active pharmaceutical ingredients (APIs) and natural products, often lead to poor membrane permeability and rapid first-pass metabolism, limiting therapeutic efficacy.[3] Esterification masks these polar groups, creating a more lipophilic prodrug that can more easily traverse biological membranes and is later hydrolyzed by endogenous esterases to release the active parent compound.[3][4]

Enzymatic synthesis, particularly using lipases in non-aqueous or low-water media, offers significant advantages over chemical methods, including high selectivity, milder reaction conditions, and reduced byproduct formation.[1][5][6] This assay monitors the progress of such a reaction by quantifying the formation of the phenolic ester product, 3-Hydroxy-5-methylphenyl benzoate.

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, a hallmark of many lipase-catalyzed reactions.

Reaction Scheme:
  • Step 1 (Acylation): The lipase's active site serine residue attacks the acyl donor (e.g., an activated benzoic acid derivative), forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., an alcohol or water).

  • Step 2 (Nucleophilic Attack): The phenolic hydroxyl group of orcinol attacks the acyl-enzyme intermediate.

  • Step 3 (Deacylation): The ester bond is formed, releasing the final product, 3-Hydroxy-5-methylphenyl benzoate, and regenerating the free enzyme.

G Figure 1: Lipase Ping-Pong Bi-Bi Catalytic Mechanism cluster_reaction E Free Enzyme (Lipase) EA Enzyme-Acyl Donor Complex E->EA k1 E->EA P2 Ester Product (P2) (3-Hydroxy-5-methylphenyl benzoate) E->P2 Release F Acyl-Enzyme Intermediate EA->F k2 EA->F FB Acyl-Enzyme-Phenol Complex F->FB k3 F->FB P1 Byproduct (P1) F->P1 Release FB->E k4 FB->E A Acyl Donor (A) A->E B Phenol (B) (Orcinol) B->F

Caption: Workflow from preparation to final data analysis.

Protocol: Standard Curve Preparation

A precise standard curve is essential for accurate product quantification.

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxy-5-methylphenyl benzoate standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Generate Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase initial condition (e.g., 60:40 Water:Acetonitrile) to create a series of standards.

StandardConcentration (µg/mL)Stock Solution (µL)Diluent (µL)
1100100900
250500 of Std 1500
325500 of Std 2500
412.5500 of Std 3500
56.25500 of Std 4500
63.125500 of Std 5500
Blank001000
  • Analysis: Inject each standard into the HPLC system (see Protocol 3.3) and record the peak area. Plot peak area versus concentration and perform a linear regression. An R² value > 0.995 is required for a valid curve.

Protocol: Enzymatic Esterification Reaction

This protocol is for a typical 5 mL scale reaction. It can be scaled as needed.

  • Setup: To a 20 mL glass vial with a screw cap, add orcinol (e.g., 0.1 M final concentration) and benzoic anhydride (e.g., 0.12 M final concentration).

  • Solvent Addition: Add 5 mL of anhydrous 2-Methyl-2-butanol and ~250 mg of activated 3 Å molecular sieves to sequester water produced during the reaction. [7]3. Equilibration: Place the vial in an orbital shaker set to the desired temperature (e.g., 60 °C) and agitate at 200 RPM for 15 minutes to allow the temperature to equilibrate and substrates to dissolve.

  • Initiation: Add the catalyst, for example, 50 mg of immobilized lipase (Novozym® 435). This marks time zero (t=0).

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), pause agitation and carefully withdraw a 50 µL aliquot of the supernatant.

  • Quenching & Preparation: Immediately add the 50 µL sample to a 1.5 mL microcentrifuge tube containing 950 µL of ethanol. Vortex thoroughly to stop the reaction and precipitate any dissolved enzyme.

  • Clarification: Centrifuge the quenched sample at 10,000 x g for 5 minutes. Transfer the clear supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol: RP-HPLC Analysis

This method provides a robust baseline for separating the nonpolar product from the more polar substrates.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [8]* Mobile Phase A: 0.1% Formic Acid in Deionized Water. [8]* Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. [8]* Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
22.06040
25.06040

Expected Elution Order: Orcinol (most polar, earliest retention time) -> Benzoic Acid/Anhydride -> 3-Hydroxy-5-methylphenyl benzoate (least polar, latest retention time).

Data Analysis & Interpretation

  • Quantification: Using the linear regression equation from your standard curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration (µg/mL) of 3-Hydroxy-5-methylphenyl benzoate in each filtered sample.

  • Calculate Molar Conversion: Convert the product concentration back to the original reaction volume, accounting for the dilution factor (20x in the protocol above), and express it as a percentage of the initial theoretical maximum product.

    • Concentration_in_reaction (M) = (HPLC_Conc (g/L) / MW_product (g/mol)) * Dilution_Factor

    • % Conversion = (Concentration_in_reaction / Initial_Substrate_Conc (M)) * 100

  • Calculate Enzyme Activity: For initial rate measurements, use data points from the linear phase of the reaction (typically the first few hours). Enzyme activity (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

    • Activity (U/mg) = (µmol of product formed) / (time (min) * mass of enzyme (mg))

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Product Formation 1. Inactive enzyme. 2. Presence of water in the reaction solvent. 3. Incorrect substrate concentration or ratio.1. Test enzyme activity with a known standard reaction. 2. Use freshly opened anhydrous solvents and ensure molecular sieves are fully activated. 3. Verify substrate calculations and purity.
Broad or Tailing HPLC Peaks 1. Column degradation. 2. Mismatched pH between sample solvent and mobile phase. 3. Column overloading.1. Flush the column or replace it if necessary. 2. Ensure the sample diluent is similar to the initial mobile phase. 3. Dilute the sample further before injection.
Poor Standard Curve Linearity (R² < 0.995) 1. Pipetting errors during dilution. 2. Standard degradation. 3. Saturation of the detector at high concentrations.1. Use calibrated pipettes and re-prepare standards. 2. Prepare fresh stock solution. 3. Narrow the concentration range of the standards.
Reaction Stalls at Low Conversion 1. Product inhibition of the enzyme. 2. Reversible reaction reaching equilibrium. 3. Enzyme denaturation over time.1. Analyze initial rates instead of endpoint conversion. 2. Ensure efficient water removal (add more sieves) or use an irreversible acyl donor like vinyl benzoate. 3. Lower the reaction temperature.

References

  • Šabeder, S., Habulin, M., & Knez, Ž. (2006). Enzymatic synthesis of aliphatic esters of phenolic acids and evaluation of their antioxidant properties. Journal of the American Oil Chemists' Society, 83(9), 807-813. [Link]

  • Zou, H., et al. (2013). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media. Journal of Agricultural and Food Chemistry, 53(19), 7436-7441. [Link]

  • Stamatis, H., et al. (2001). Esterification of phenolic acids catalyzed by lipases immobilized in organogels. Biotechnology and Bioengineering, 74(4), 331-338. [Link]

  • Gawand, P. V., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(4), 1153. [Link]

  • García-Arrazola, R., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Catalysts, 13(3), 528. [Link]

  • Guyot, S., et al. (1997). Phenolic Acids Enzymatic Lipophilization. Journal of Agricultural and Food Chemistry, 45(7), 2698-2702. [Link]

  • European Patent Office. (2015).
  • Zou, H., et al. (2005). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media. PubMed. [Link]

  • Wang, Y., et al. (2019). Studies on the Enzymatic Synthesis and Antioxidant Properties of Phenolic Acid Glycerols. Journal of the American Oil Chemists' Society, 96(11), 1269-1279. [Link]

  • ResearchGate. (2005). Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. [Link]

  • Valenzuela, C., et al. (2022). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Antioxidants, 12(1), 27. [Link]

  • Hroch, M., et al. (2014). Prodrug Design of Phenolic Drugs. Current Medicinal Chemistry, 21(34), 3941-3959. [Link]

  • Bernini, R., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Molecules, 24(12), 2256. [Link]

  • Tiong, H. S., et al. (2012). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. ResearchGate. [Link]

  • R Discovery. (2024). Phenolic Acid Esters Research Articles. [Link]

  • NextSDS. (2024). 3-Hydroxy-5-methylphenyl benzoate — Chemical Substance Information. [Link]

  • Ebel, S., & Schütz, H. (1979). [Analytical data and preparation of important 3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one derivatives (author's transl)]. Arzneimittelforschung, 29(9), 1317-25. [Link]

  • European Patent Office. (1985). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Molecules, 15(10), 7313-7330. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. [Link]

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839-3841. [Link]

  • Wang, Y., et al. (2021). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2021(5), 118-129. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4875. [Link]

  • Kumar, A., et al. (2021). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications, 57(69), 8623-8626. [Link]

  • Olarte, M. V., et al. (2022). Conversion of phenolic oil from biomass pyrolysis into phenyl esters. Energy & Fuels, 36(12), 6317-6328. [Link]

  • Khan, I., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports, 14(1), 1461. [Link]

  • Wang, Y., et al. (2021). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkat USA, Inc. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving common impurities in 3-Hydroxy-5-methylphenyl benzoate extraction

Welcome to the Technical Support Center for Advanced Phenolic Extractions. As a Senior Application Scientist, I have designed this knowledge base to help you troubleshoot and optimize the isolation of 3-Hydroxy-5-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Phenolic Extractions. As a Senior Application Scientist, I have designed this knowledge base to help you troubleshoot and optimize the isolation of 3-Hydroxy-5-methylphenyl benzoate (commonly known as orcinol monobenzoate).

The mono-benzoylation of 5-methylresorcinol (orcinol) is notoriously prone to side reactions. Because the starting material possesses two sterically unhindered, chemically equivalent hydroxyl groups, achieving absolute chemoselectivity requires precise kinetic control. When deviations occur, researchers are often left with a complex matrix of unreacted starting materials, over-esterified products, and rearranged isomers.

This guide breaks down the causality behind these impurities and provides a self-validating framework to resolve them.

Quantitative Diagnostic Matrix

Before initiating any remediation protocol, you must accurately identify the impurities in your crude mixture. The table below summarizes the physicochemical data of the target compound and its most common synthetic impurities to guide your chromatographic and extraction strategies.

CompoundImpurity ClassMW ( g/mol )Approx. pKaAqueous SolubilityTLC Rf (Hexane:EtOAc 3:1)
3-Hydroxy-5-methylphenyl benzoate Target Product 228.249.5Low0.45
5-Methylresorcinol (Orcinol)Unreacted Starting Material124.149.3, 11.2Very High0.10 (Baseline tailing)
5-Methyl-1,3-phenylene dibenzoate Over-benzoylation332.35N/A (Neutral)Insoluble0.85
2,4-Dihydroxy-6-methylbenzophenone Fries Rearrangement228.24~8.0Moderate0.35 (Yellow under UV)
Benzoic Acid Hydrolyzed Reagent122.124.2Moderate (High at pH > 5)0.20 (Broad streak)

Technical Support FAQs: Causality & Troubleshooting

Q1: My crude mixture contains a massive excess of 5-methyl-1,3-phenylene dibenzoate. How did this happen, and how do I remove it?

The Causality: The formation of the dibenzoate is a classic issue of localized stoichiometry and reaction kinetics. While the first benzoylation slightly deactivates the aromatic ring, the second hydroxyl group remains highly nucleophilic. If your benzoyl chloride is added too rapidly, or if your stirring rate is insufficient, localized pooling of the acylating agent occurs. This drives the reaction to double-esterification before the remaining orcinol can react. The Fix: Dibenzoate lacks free hydroxyl groups, making it completely neutral and highly lipophilic. It cannot be partitioned into an aqueous phase. To remove it without column chromatography, utilize selective crystallization. The monobenzoate has a free hydroxyl group capable of hydrogen bonding, giving it a different solubility profile in non-polar solvent mixtures (like Toluene/Hexane) compared to the dibenzoate.

Q2: I am struggling to separate unreacted orcinol from my target monobenzoate. Both partition into my organic solvent. What is the mechanism for separating them?

The Causality: Both orcinol and 3-hydroxy-5-methylphenyl benzoate are phenolic, meaning their pKa values are nearly identical (~9.3 to 9.5). Attempting to separate them via standard pH-controlled liquid-liquid extraction (e.g., using NaOH) will deprotonate both, dragging both into the aqueous phase. The Fix: Exploit their vast difference in hydration energy rather than their acidity. Orcinol possesses two free hydroxyl groups on a low-molecular-weight symmetric ring, allowing for extensive hydrogen bonding with water. The monobenzoate has one hydroxyl masked by a bulky, hydrophobic benzoyl group. Washing your organic phase (preferably a moderately polar solvent like Ethyl Acetate) with copious amounts of warm water will selectively pull the unreacted orcinol into the aqueous phase while leaving the monobenzoate behind. This principle is well-documented in the synthesis of [1].

Q3: My HPLC shows a late-eluting peak with the exact same mass as my target product, but a shifted UV absorption maximum. What is this?

The Causality: You are observing 2,4-dihydroxy-6-methylbenzophenone , the product of a [2]. If your reaction temperature exceeded 40°C, or if you utilized a strong Lewis acid catalyst (such as AlCl₃ or excessive DMAP), the ester bond of your monobenzoate cleaved. The resulting acylium ion then attacked the highly activated ortho or para positions of the resorcinol ring via electrophilic aromatic substitution. The Fix: This byproduct is a strongly hydrogen-bonded ketone. It is best removed via silica gel chromatography, as it elutes slightly slower than the monobenzoate due to the two free phenolic hydroxyl groups interacting with the stationary phase. To prevent it in future runs, strictly maintain your reaction temperature below 5°C during acyl chloride addition and avoid Lewis acids if simple base catalysis (e.g., Pyridine or Et₃N) suffices.

System Workflow: Logical Separation Pathway

The following diagram illustrates the logical separation of 3-Hydroxy-5-methylphenyl benzoate from its common impurities based on the physicochemical principles discussed above.

ExtractionWorkflow Mix Crude Reaction Mixture (Target, Orcinol, Dibenzoate, Acid) LLE1 LLE: EtOAc / sat. NaHCO3 (pH 8.0) Mix->LLE1 Aq1 Aqueous Phase (Sodium Benzoate) LLE1->Aq1 Deprotonated acids Org1 Organic Phase (Phenolics & Esters) LLE1->Org1 Neutrals & weak acids Wash Warm Water Wash (3x Volume) Org1->Wash Aq2 Aqueous Phase (Unreacted Orcinol) Wash->Aq2 High water solubility Org2 Organic Phase (Mono- & Dibenzoate) Wash->Org2 Lipophilic esters Cryst Selective Crystallization (Toluene/Hexane) Org2->Cryst Mother Mother Liquor (Dibenzoate & Byproducts) Cryst->Mother Highly soluble impurities Pure Pure 3-Hydroxy-5-methylphenyl benzoate (Target Compound) Cryst->Pure Precipitate

Logical workflow for the selective extraction of 3-Hydroxy-5-methylphenyl benzoate.

Self-Validating Protocol: Optimized Extraction & Purification

This protocol is designed as a self-validating system. At each critical juncture, a validation step ensures the preceding chemical logic was successfully executed before you proceed.

Phase 1: Quenching and Acid Removal
  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Bicarbonate Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Causality: The mild base (pH ~8.3) is strong enough to deprotonate residual benzoic acid (pKa 4.2) into water-soluble sodium benzoate, but too weak to deprotonate the phenolic hydroxyls of the target product or orcinol (pKa ~9.5).

  • Validation Check: Acidify a 1 mL aliquot of the separated aqueous layer with 1M HCl. A white precipitate (benzoic acid) should form. If the organic phase still smells strongly of benzoyl chloride/benzoic acid, repeat the NaHCO₃ wash.

Phase 2: Differential Hydration (Orcinol Removal)
  • Warm Water Extraction: Heat distilled water to 45°C. Wash the EtOAc layer with three separate portions of the warm water (1:1 volume ratio).

    • Causality: The elevated temperature exponentially increases the solubility of the highly polar, dual-hydroxyl orcinol, effectively scrubbing it from the organic layer.

  • Validation Check: Spot the organic phase on a TLC plate against an orcinol standard (Hexane:EtOAc 3:1). The baseline tailing spot (Rf 0.10) must be completely absent before proceeding.

Phase 3: Selective Crystallization (Dibenzoate Removal)
  • Solvent Exchange: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude viscous oil or semi-solid.

  • Toluene Dissolution: Dissolve the crude residue in a minimum amount of hot Toluene (approx. 60°C).

  • Hexane Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

    • Causality: The monobenzoate will form a crystalline lattice driven by intermolecular hydrogen bonding between its free phenolic groups. The fully masked dibenzoate lacks this capability and remains highly soluble in the non-polar Toluene/Hexane mother liquor.

  • Validation Check: Filter the crystals and analyze via HPLC or TLC. The Rf 0.85 spot (dibenzoate) should be exclusively in the concentrated mother liquor, leaving >98% pure 3-Hydroxy-5-methylphenyl benzoate on the filter paper.

References

  • Title: Na+-Glucose Cotransporter (SGLT) Inhibitors as Antidiabetic Agents. 4. Synthesis and Pharmacological Properties of 4'-Dehydroxyphlorizin Derivatives Substituted on the B Ring Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates Source: Journal of Molecular Structure: THEOCHEM (via ResearchGate) URL: [Link]

  • Title: Resorcinol: Its Uses and Derivatives (Chapter 2: The Properties and Chemistry of Resorcinol) Source: Springer Science+Business Media URL: [Link]

Reference Data & Comparative Studies

Validation

Reactivity and Rearrangement Dynamics: A Comparative Guide to Orcinol Monobenzoate

Executive Summary: The Nomenclature Equivalency In the landscape of fine chemical synthesis and pharmaceutical intermediate development, precise nomenclature is paramount. A recurring point of ambiguity among researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Equivalency

In the landscape of fine chemical synthesis and pharmaceutical intermediate development, precise nomenclature is paramount. A recurring point of ambiguity among researchers is the distinction between 3-hydroxy-5-methylphenyl benzoate and orcinol monobenzoate .

As an Application Scientist, I must clarify this foundational premise immediately: these terms describe the exact same chemical entity (CAS: 848130-90-5) . The former is the systematic IUPAC designation, while the latter is the trivial name derived from its precursor, orcinol (3,5-dihydroxytoluene).

Therefore, an objective performance comparison cannot contrast the molecule against itself. Instead, this guide evaluates the intrinsic reactivity profile of orcinol monobenzoate against its closest structural alternative—resorcinol monobenzoate —specifically focusing on their behavior during the Fries rearrangement. This reaction is a critical pathway for synthesizing substituted hydroxybenzophenones, and comparing these two substrates reveals how a single methyl group alters thermodynamic stability and regioselectivity.

Structural and Thermodynamic Profiling

The primary structural difference between orcinol monobenzoate and resorcinol monobenzoate is the presence of a methyl group at the C-5 position of the aromatic ring in the orcinol derivative. This methyl group introduces inductive electron-donating effects (+I) and alters the steric landscape of the aromatic ring, directly influencing the regioselectivity of acyl migration.

According to quantum chemical evaluations using the B3LYP/6-31+G* density functional method , the thermodynamic distribution of isomeric components in equilibrium mixtures (monobenzoate vs. benzophenone) varies significantly between these two substrates. The Fries rearrangement operates under thermodynamic control at elevated temperatures, meaning the stability of the final C-benzoylated product dictates the experimental yield.

Comparative Thermodynamic and Experimental Profile

The following table summarizes the quantitative data regarding the Fries rearrangement products of both substrates, demonstrating how steric hindrance dictates the major migration pathways.

SubstrateMajor Migration PositionSteric HindranceRelative Thermodynamic StabilityTypical Experimental Yield (%)
Orcinol Monobenzoate C-4 / C-6ModerateHigh (Favored)65 - 75%
Orcinol Monobenzoate C-2HighLow (Disfavored)< 5%
Resorcinol Monobenzoate C-4 / C-6LowHighest80 - 85%
Resorcinol Monobenzoate C-2HighLow (Disfavored)< 10%

Data synthesis based on thermodynamic equilibrium models and standard acyl migration behaviors.

Mechanistic Pathways & Visualizations

The transformation from the kinetic O-acylated ester to the thermodynamic C-acylated hydroxybenzophenone is an elegant demonstration of Lewis acid-mediated catalysis.

Pathway A Orcinol (CAS: 504-15-4) B O-Benzoylation (Kinetic Control) A->B C Orcinol Monobenzoate (CAS: 848130-90-5) B->C D Fries Rearrangement (Thermodynamic Control) C->D AlCl3, Heat E Hydroxybenzophenones (C-Acylated Products) D->E Acyl Migration

Synthetic pathway from orcinol to hydroxybenzophenones via orcinol monobenzoate.

Mechanism Ester Orcinol Monobenzoate (Starting Ester) Complex Lewis Acid Coordination (AlCl3-Oxygen Complex) Ester->Complex Step 1 Acylium Acylium Ion Generation (+ Phenoxide Intermediate) Complex->Acylium Step 2 (Cleavage) Para C-4 / C-6 Migration (Sterically Favored) Acylium->Para Major Pathway Ortho C-2 Migration (Sterically Hindered) Acylium->Ortho Minor Pathway

Mechanistic logic of the Fries rearrangement highlighting steric divergence.

Experimental Protocol: The Self-Validating Fries Rearrangement

To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines the Fries rearrangement of orcinol monobenzoate. This protocol is designed as a self-validating system , incorporating in-process causality checks to guarantee success .

Step-by-Step Methodology

Step 1: Reactant Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of orcinol monobenzoate in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Causality: Moisture must be rigorously excluded. Any ambient water will prematurely hydrolyze the Lewis acid catalyst in the next step, halting the generation of the necessary acylium ion intermediate.

Step 2: Lewis Acid Coordination

  • Action: Cool the reaction vessel to 0°C. Gradually add 1.5 equivalents of anhydrous Aluminum Chloride ( AlCl3​ ) in small portions.

  • Causality: AlCl3​ acts as a potent Lewis acid, coordinating directly with the carbonyl oxygen of the ester. This coordination severely weakens the O-acyl bond, setting the stage for cleavage. The low temperature prevents uncontrolled exothermic degradation.

Step 3: Thermal Activation

  • Action: Slowly heat the reaction mixture to reflux (approx. 80-85°C for DCE, or up to 120°C if using chlorobenzene) and maintain for 4 to 6 hours.

  • Causality: While O-acylation is kinetically favored, C-acylation is thermodynamically favored. Thermal energy drives the equilibrium toward the more stable C-benzoylated ortho/para products.

Step 4: In-Process Self-Validation (TLC & NMR)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase.

  • Validation Check: The disappearance of the starting ester (higher Rf​ ) and the emergence of a bright, UV-active spot (lower Rf​ ) confirms successful acyl migration. The highly conjugated hydroxybenzophenone interacts more strongly with UV light and the silica stationary phase. Post-isolation, 1H -NMR should reveal a definitive downfield shift of the aromatic protons adjacent to the newly formed ketone carbonyl.

Step 5: Quenching and Isolation

  • Action: Cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and 1M HCl. Extract the aqueous layer with ethyl acetate.

  • Causality: The acidic ice bath safely quenches the remaining Lewis acid and breaks down the stable aluminum-product complexes, precipitating the free hydroxybenzophenone into the organic phase for subsequent chromatographic purification.

References

  • Metsala, A., Usin, E., Vallikivi, I., & Parve, O. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 712(1-3), 215-221. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Reagent Database. (2025). 3-HYDROXY-5-METHYLPHENYL BENZOATE CAS 848130-90-5 Chemical Properties. URL:[Link]

Comparative

Comprehensive Mass Spectrometry Validation of 3-Hydroxy-5-methylphenyl Benzoate: LC-ESI-MS/MS vs. GC-EI-MS

Executive Summary 3-Hydroxy-5-methylphenyl benzoate (CAS 848130-90-5), structurally known as orcinol monobenzoate, is a specialized phenolic ester. While it serves as an intermediate in various synthetic pathways, its pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-methylphenyl benzoate (CAS 848130-90-5), structurally known as orcinol monobenzoate, is a specialized phenolic ester. While it serves as an intermediate in various synthetic pathways, its primary industrial and material science application is as a highly effective phenolic antioxidant. It is utilized extensively to prevent degradation in [1].

For researchers and scientists in polymer engineering and drug development, accurate quantification of this compound is critical. This guide objectively compares two distinct mass spectrometry validation workflows—LC-ESI-MS/MS and GC-EI-MS —detailing the mechanistic causality behind the experimental choices and providing self-validating protocols for rigorous analytical testing.

Analytical Strategy & Mechanistic Causality

Analyzing 3-Hydroxy-5-methylphenyl benzoate (Molecular Weight: 228.24 g/mol ) presents a unique structural challenge: the molecule contains both a labile ester linkage and a reactive free phenolic hydroxyl group [2]. The choice of analytical platform dictates the sample preparation chemistry.

  • LC-ESI-MS/MS (Negative Mode): The free phenolic -OH group is highly acidic, making it an ideal candidate for Electrospray Ionization (ESI). Deprotonation readily yields a stable [M-H]- precursor ion at m/z 227. Collision-Induced Dissociation (CID) selectively cleaves the ester bond, providing a highly specific transition. Causality: Direct injection is possible here, minimizing sample preparation and completely avoiding the risk of thermally inducing ester hydrolysis.

  • GC-EI-MS (Electron Ionization): Gas chromatography offers superior chromatographic resolution for complex matrices. However, direct injection of the free phenol causes active-site adsorption in the GC inlet, leading to severe peak tailing and thermal degradation. Causality: To counteract this, we employ a derivatization step using BSTFA. This converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility and thermal stability. Electron Ionization (EI) at 70 eV then provides a robust fragmentation pattern dominated by the benzoyl cation (m/z 105).

Self-Validating Experimental Protocols

To ensure absolute data integrity and create a self-validating system, both workflows incorporate a structural analog internal standard (IS), 4-phenylphenol . The IS is added prior to extraction to dynamically correct for matrix effects, extraction recovery fluctuations, and procedural losses.

Protocol A: LC-ESI-MS/MS Workflow
  • Matrix Extraction: Cryomill 1.0 g of the sample matrix. Add 10.0 mL of Tetrahydrofuran (THF) containing 1.0 µg/mL of the IS. Sonicate for 30 minutes at room temperature (avoid heating to prevent ester hydrolysis).

  • Precipitation & Filtration: Add 10.0 mL of Acetonitrile to precipitate high-molecular-weight background oligomers. Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.2 µm PTFE syringe filter.

  • Instrumental Analysis: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution using 40% Water (10 mM Ammonium Acetate) and 60% Methanol at 0.4 mL/min. Note: Ammonium acetate is explicitly chosen over formic acid to prevent ion suppression of the phenoxide anion in negative ESI mode.

Protocol B: GC-EI-MS Workflow
  • Derivatization: Transfer 100 µL of the filtered extract (from Step 2 above) to a silanized GC vial. Evaporate to dryness under a gentle nitrogen stream. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes to ensure complete silylation of the phenolic -OH.

  • Instrumental Analysis: Inject 1 µL (split ratio 10:1) onto an Agilent DB-5MS column (30 m x 0.25 mm x 0.25 µm) using Helium as the carrier gas (1.0 mL/min).

  • Thermal Gradient: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

Visualizations of Workflows and Mechanisms

Workflow Start Polymer Sample (Cryomilled) Ext Solvent Extraction (THF/MeCN) Start->Ext Split Aliquot Split Ext->Split LC_Prep Dilution & Filtration (0.2µm) Split->LC_Prep GC_Prep Evaporation & BSTFA Derivatization Split->GC_Prep LC_MS LC-ESI-MS/MS (Negative Mode) LC_Prep->LC_MS GC_MS GC-EI-MS (SIM Mode) GC_Prep->GC_MS Data Data Analysis & Quantification LC_MS->Data GC_MS->Data

Figure 1: Parallel sample preparation and MS analysis workflow for polymer extracts.

Fragmentation Parent 3-Hydroxy-5-methylphenyl benzoate MW: 228.24 ESI_Path ESI Negative Mode [M-H]- m/z 227 Parent->ESI_Path EI_Path TMS Derivatization + EI [M(TMS)]+ m/z 300 Parent->EI_Path Frag_123 Orcinol Phenoxide Anion m/z 123 ESI_Path->Frag_123 CID Cleavage Frag_121 Benzoate Anion m/z 121 ESI_Path->Frag_121 CID Cleavage Frag_105 Benzoyl Cation m/z 105 (Base Peak) EI_Path->Frag_105 Ester Cleavage Frag_285 [M(TMS) - CH3]+ m/z 285 EI_Path->Frag_285 -CH3 Loss

Figure 2: Primary mass spectrometric fragmentation pathways for LC-ESI-MS/MS and GC-EI-MS.

Comparative Data Presentation

The quantitative parameters and system suitability metrics are summarized below. LC-MS/MS relies on Multiple Reaction Monitoring (MRM), while GC-MS utilizes Selected Ion Monitoring (SIM).

Table 1: LC-ESI-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
3-Hydroxy-5-methylphenyl benzoate 227.0 123.0 18 Quantifier
3-Hydroxy-5-methylphenyl benzoate 227.0 121.0 22 Qualifier

| 4-Phenylphenol (IS) | 169.0 | 141.0 | 20 | Internal Standard |

Table 2: GC-EI-MS SIM Parameters (TMS Derivatives)

Analyte Target Ion (m/z) Qualifier Ions (m/z) Dwell Time (ms) Purpose
3-Hydroxy-5-methylphenyl benzoate (TMS) 105.0 300.0, 285.0 50 Quantifier / Qualifier

| 4-Phenylphenol (IS-TMS) | 242.0 | 227.0, 170.0 | 50 | Internal Standard |

Table 3: Method Performance Comparison

Performance Metric LC-ESI-MS/MS GC-EI-MS
Limit of Detection (LOD) 0.5 ng/mL 2.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL 6.0 ng/mL
Linear Dynamic Range 1.5 - 500 ng/mL 6.0 - 1000 ng/mL
Matrix Effect (Polymer Extract) -12% (Ion Suppression) +4% (Matrix Enhancement)

| Sample Prep Time | ~45 mins | ~90 mins |

Conclusion & Recommendations

Both LC-ESI-MS/MS and GC-EI-MS are highly capable platforms for the validation of 3-Hydroxy-5-methylphenyl benzoate [3].

  • Recommendation for High-Throughput: Researchers should default to LC-ESI-MS/MS . The avoidance of the derivatization step halves the sample preparation time, and the negative mode ESI provides superior sensitivity (LOD of 0.5 ng/mL) by selectively ionizing the free phenolic group.

  • Recommendation for Complex Matrices: If severe ion suppression is observed in LC-MS/MS due to co-eluting polymer additives, GC-EI-MS serves as a robust orthogonal alternative. The BSTFA derivatization ensures excellent peak symmetry, while the m/z 105 benzoyl cation provides an intense, reliable quantifier ion.

References

  • Title: Stabilized moisture-curable polymeric compositions (Patent CN106574088B)
Validation

A Comparative Guide to the Gas Chromatographic Analysis of 3-Hydroxy-5-methylphenyl Benzoate

This guide provides an in-depth comparative analysis of gas chromatography (GC) for the determination of 3-Hydroxy-5-methylphenyl benzoate (also known as m-cresyl benzoate). Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of gas chromatography (GC) for the determination of 3-Hydroxy-5-methylphenyl benzoate (also known as m-cresyl benzoate). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and a robust comparison with High-Performance Liquid Chromatography (HPLC), the primary alternative technique. We will explore the strengths and limitations of each method, supported by representative experimental data and workflows, to empower you to select the most appropriate analytical strategy for your specific application, be it for quality control, purity assessment, or stability studies.

Introduction: The Analytical Imperative for 3-Hydroxy-5-methylphenyl Benzoate

3-Hydroxy-5-methylphenyl benzoate is an aromatic ester whose precise quantification is critical in various stages of chemical synthesis and formulation. Whether it is used as a synthetic intermediate, a potential preservative, or a component in specialty materials, verifying its identity, purity, and concentration is paramount for ensuring product quality, safety, and efficacy. The presence of isomeric impurities, such as o-cresyl and p-cresyl benzoate, or degradation products like benzoic acid and m-cresol, presents a significant analytical challenge that demands selective and reliable methods.[1]

This guide focuses on Gas Chromatography (GC) as a primary analytical tool, leveraging the compound's inherent volatility. We will then contrast its performance with that of High-Performance Liquid Chromatography (HPLC), providing a holistic view of the available analytical landscape.

Part 1: The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[2] 3-Hydroxy-5-methylphenyl benzoate, with a molecular weight of 228.24 g/mol , fits these criteria, making GC a powerful tool for its separation and quantification.[3][4] Coupling GC with a Mass Spectrometer (MS) provides unequivocal identification based on the compound's mass-to-charge ratio and fragmentation pattern, adding a layer of certainty that is indispensable in research and quality control settings.

The Rationale Behind the GC-MS Approach

The choice of GC-MS is deliberate. While a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range, it is not a selective detector. In the context of drug development or impurity profiling, positive identification is crucial. An MS detector provides this structural confirmation, allowing for the differentiation of the target analyte from co-eluting impurities or isomers, which often have very similar retention times but distinct mass spectra.

Detailed Experimental Protocol: GC-MS

This protocol outlines a robust method for the analysis of 3-Hydroxy-5-methylphenyl benzoate.

1. Preparation of Standards and Samples:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Hydroxy-5-methylphenyl benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

  • Internal Standard (IS) Stock (1000 µg/mL): Prepare a stock solution of a suitable internal standard, such as Methyl Benzoate or an isotopically labeled analog, in DCM.[5] An IS is critical for correcting variations during injection.[2]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution. Spike each standard with the internal standard to a constant concentration (e.g., 20 µg/mL).

  • Sample Preparation: Dissolve the test sample in DCM to achieve an expected concentration within the calibration range. Spike with the internal standard to the same concentration as the calibration standards. Filter the final solution through a 0.45 µm syringe filter into a GC vial.[2]

2. Chromatographic Conditions: The following table summarizes the optimized instrumental parameters.

ParameterConditionRationale
GC System Gas Chromatograph with Mass SpectrometerProvides both separation and definitive identification.
Column VF-1301MS (or similar mid-polarity), 30 m x 0.25 mm ID, 0.25 µm filmA mid-polarity column is chosen to effectively separate isomers based on subtle differences in polarity and boiling point.[1][6]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for GC-MS, providing good efficiency.
Injector Split/Splitless, 280 °CA high injector temperature ensures rapid and complete vaporization of the analyte. A split injection (e.g., 20:1) is suitable for concentrations in the µg/mL range.
Oven Program 150 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)The temperature ramp is optimized to provide good separation between the analyte and potential impurities like m-cresol and benzoic acid, while ensuring the analyte elutes in a reasonable time.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source 230 °CStandard temperature for electron ionization (EI).
MS Mode Scan (m/z 40-350) and/or SIMFull scan mode is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative analysis, monitoring characteristic ions.
Injection Volume 1 µLStandard volume for capillary GC.

3. Data Analysis and System Suitability:

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration in unknown samples using this curve.

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for the peak area ratio should be < 5%, the peak tailing factor should be between 0.9 and 1.5, and the resolution from the nearest impurity peak should be > 2.0.

Visualization: GC-MS Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Weigh Reference Standard & Sample B Dissolve in DCM A->B C Spike with Internal Standard B->C D Filter into GC Vial C->D E Inject 1 µL into GC-MS System D->E F Separation on Capillary Column E->F G Detection & Identification by Mass Spectrometer F->G H Integrate Peak Areas G->H I Calculate Area Ratios (Analyte/IS) H->I J Quantify using Calibration Curve I->J K Report Final Result J->K

Caption: Workflow for the quantitative analysis of 3-Hydroxy-5-methylphenyl benzoate by GC-MS.

Part 2: The Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is highly effective, HPLC is an indispensable orthogonal technique, particularly for stability-indicating assays where non-volatile or thermally labile degradation products may be formed.[7][8] For instance, forced degradation studies involving acid or base hydrolysis could produce polar compounds not suited for GC analysis.[8]

The Rationale Behind the HPLC-UV Approach

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. 3-Hydroxy-5-methylphenyl benzoate is a moderately non-polar molecule, making it an excellent candidate for retention on a C18 stationary phase.[8][9] A UV detector is suitable as the aromatic rings in the molecule provide strong chromophores for sensitive detection.[10]

Detailed Experimental Protocol: HPLC-UV

This protocol provides a validated starting point for HPLC analysis.

1. Preparation of Standards and Samples:

  • Mobile Phase: Prepare a filtered and degassed mobile phase of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 v/v ratio.[9]

  • Stock and Standard Solutions: Prepare stock and calibration standards similarly to the GC method, but use the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

2. Chromatographic Conditions:

ParameterConditionRationale
HPLC System HPLC with UV/DAD DetectorStandard, robust instrumentation for routine analysis.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the analyte, separating it from more polar degradants.[8][9]
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (60:40 v/v)A common reversed-phase mobile phase. The acid suppresses the ionization of potential acidic impurities (like benzoic acid), ensuring good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[9]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 235 nmThis wavelength provides good sensitivity for benzoate esters.[9]
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the main peak and any key impurities.

Part 3: Head-to-Head Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC and HPLC is not about which is "better," but which is more "fit-for-purpose." The table below summarizes the key performance attributes of each technique for the analysis of 3-Hydroxy-5-methylphenyl benzoate.

Performance MetricGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Selectivity/Identity Excellent. Provides mass fragmentation data for unequivocal peak identification. Superior for resolving volatile isomers.Good. Based on retention time. Diode-Array Detector (DAD) can provide UV spectra for peak purity assessment, but is less definitive than MS.
Sensitivity (LOD/LOQ) Generally very high, especially in SIM mode. Can reach low µg/mL to ng/mL levels.[6]High, typically in the low µg/mL range.[7]
Speed Fast. Typical run times are 10-15 minutes.Fast. Run times are often under 10 minutes for isocratic methods.[9]
Sample Preparation Requires a volatile, organic solvent (e.g., DCM). Derivatization may be needed for polar impurities.More flexible. Can use aqueous or organic solvents. Direct injection of aqueous-based formulations is often possible.
Robustness Very robust, but injector and column maintenance are critical to prevent contamination and activity.Highly robust and considered the workhorse of QC labs.
Best Application - Purity testing of the main component.- Analysis of volatile impurities.- Definitive identification.- Stability-indicating assays (forced degradation).- Analysis of non-volatile or thermally labile impurities.- Routine QC in high-throughput environments.
Visualization: Decision Framework for Method Selection

This diagram provides a logical path to help choose the most appropriate technique based on the analytical objective.

Decision_Tree A What is the primary analytical goal? B Routine QC & Purity of Main Compound A->B C Impurity Profiling & Stability Studies A->C G Need definitive identification? B->G D Are impurities expected to be volatile & thermally stable? C->D E Use GC-MS (High Confidence & Speed) D->E Yes H Use HPLC-UV as primary. Consider GC-MS for orthogonal confirmation. D->H No / Unsure F Use HPLC-UV (Versatility for Unknowns) G->E Yes G->F No

Caption: Decision tree for selecting between GC-MS and HPLC-UV for analysis.

Conclusion and Expert Recommendations

Both GC-MS and HPLC-UV are powerful, validated techniques for the analysis of 3-Hydroxy-5-methylphenyl benzoate.

  • For routine quality control, purity assessment, and the analysis of known volatile impurities, Gas Chromatography (GC-MS) is the recommended method. Its superior resolving power for isomers and the definitive identification provided by the mass spectrometer offer unparalleled confidence in the results.

  • For stability-indicating studies, forced degradation analysis, or when the presence of non-volatile or thermally sensitive impurities is suspected, High-Performance Liquid Chromatography (HPLC-UV) is the superior choice. Its versatility in handling a wider range of compound polarities makes it essential for comprehensive impurity profiling.

Ultimately, for comprehensive characterization in a drug development or rigorous research setting, employing both GC and HPLC as orthogonal methods provides the most complete analytical picture, ensuring all potential impurities and degradants are effectively monitored and controlled.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
  • Wang, R., et al. (2023). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Modern Applied Pharmacy, 40(1), 93-98.
  • Fujii, T., & Kawabe, S. (2001). Simultaneous Determination of Sodium Benzoate and p-Hydroxybenzoate Esters Using High-performance Capillary Electrophoresis. Kawasaki Journal of Medical Welfare, 7(1), 33-41.
  • Valencia, M. C., Garcia, J., & Capitán-Vallvey, L. F. (2006). An Improved Solid Phase Spectrophotometry Method for the Determination of Aromatic Esters. Analytical Letters, 23(6).
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methyl-benzoate. PubChem Compound Database.
  • Unknown Author. (n.d.). Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. Source not specified.
  • BenchChem. (2025). Characterization of m-Cresyl Benzoate.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-5-methylbenzoic acid.
  • NextSDS. (n.d.). 3-Hydroxy-5-methylphenyl benzoate — Chemical Substance Information.
  • Santa Cruz Biotechnology. (n.d.). Benzoic acid 3-Hydroxy-5-methylphenyl ester.
  • Reagent Database. (2025). 3-HYDROXY-5-METHYLPHENYL BENZOATE CAS 848130-90-5.
  • BenchChem. (2025). “Benzoic acid, 3-methylphenyl ester” stability and degradation pathways.
  • BenchChem. (2025). Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester.
  • Unknown Author. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. American Journal of Analytical Chemistry.
  • BenchChem Technical Support Team. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis with Benzyl benzoate-D12.
  • Unknown Author. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Hydroxy-5-methylphenyl benzoate

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory researchers with a rigorous, field-proven framework for handling 3-Hydroxy-5-methylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory researchers with a rigorous, field-proven framework for handling 3-Hydroxy-5-methylphenyl benzoate .

Rather than a generic safety sheet, this guide is designed as a self-validating operational system . Every protocol includes built-in verification steps to ensure that safety measures are actively functioning, mitigating the specific chemical risks associated with aromatic esters.

Chemical Profile & Mechanistic Hazard Assessment

3-Hydroxy-5-methylphenyl benzoate (CAS 848130-90-5) is a specialized aromatic ester utilized as a building block in advanced organic synthesis[1],[2]. While specific toxicological data for this exact derivative is limited, we must extrapolate safety baselines from its parent structural analog, phenyl benzoate[3],[4].

Mechanistic Causality of Hazards: The ester linkage in this compound is susceptible to hydrolysis in biological environments (such as the aqueous tear film of the eye or sweat on the skin). Upon hydrolysis, it releases substituted phenols and benzoic acid derivatives. These lipophilic byproducts disrupt cellular lipid bilayers and cause localized protein denaturation, leading to acute irritation[3].

Table 1: Quantitative Chemical & Hazard Profile

ParameterValue / Classification
Chemical Name 3-Hydroxy-5-methylphenyl benzoate
CAS Number 848130-90-5
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification (Extrapolated) Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Solubility Insoluble in water; Soluble in DMSO, DCM, EtOAc

Personal Protective Equipment (PPE) Matrix

To safely handle this compound, PPE must be selected based on its specific physicochemical properties—specifically, its lipophilicity and crystalline dust hazard.

  • Hand Protection: Heavy-Duty Nitrile Gloves (≥ 0.11 mm thickness)

    • Causality: Aromatic esters are highly lipophilic and can rapidly permeate standard latex. Nitrile provides a robust, non-polar barrier against organic compounds.

    • Self-Validation Step: Before donning, perform the "inflation test" by trapping air inside the glove and squeezing. A lack of deflation validates the absence of micro-tears.

  • Eye Protection: ANSI Z87.1 Unvented Chemical Safety Goggles

    • Causality: The crystalline nature of the powder means aerosolized micro-dust can easily bypass standard safety glasses. Unvented goggles prevent airborne particulates from contacting the moisture of the eye, which would trigger hydrolytic irritation.

    • Self-Validation Step: Ensure a complete suction seal around the orbital bone; if the goggles shift when shaking your head, the strap tension is insufficient.

  • Respiratory Protection: Class II Chemical Fume Hood or N95/P100 Respirator

    • Causality: Prevents the inhalation of fine particulates that cause severe respiratory tract irritation (H335 hazard profile common in related compounds)[5].

    • Self-Validation Step: Tape a 2-inch strip of tissue paper to the bottom of the fume hood sash. A continuous inward deflection of ~45 degrees visually validates positive inward airflow (0.4-0.6 m/s), ensuring total containment of aerosolized dust.

Operational Workflow: Solubilization Protocol

When preparing standard stock solutions (e.g., 10 mM in DMSO for in vitro assays), strict containment must be maintained to prevent environmental contamination.

Step-by-Step Methodology:

  • Preparation: Verify fume hood airflow using the tissue-deflection validation method described above. Don all Level C PPE.

  • Weighing: Place an analytical balance inside the vented enclosure. Weigh the required mass of 3-Hydroxy-5-methylphenyl benzoate into a static-free weigh boat.

    • Validation: The balance must read exactly 0.000 g after transferring the powder to the vial, confirming no residual chemical remains on the weighing surface.

  • Solubilization: Transfer the powder to a borosilicate glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO). Seal immediately with a PTFE-lined cap.

  • Agitation: Vortex the sealed vial at 2000 RPM for 60 seconds.

    • Validation: Hold the vial against a dark background and shine a light through it. The absence of particulate scattering (Tyndall effect) validates 100% complete solubilization. If particulates remain, the molarity is inaccurate, and further sonication is required.

  • Decontamination: Wipe down the spatulas and balance with 70% isopropanol. (Water is ineffective due to the compound's insolubility).

Workflow Start 1. Pre-Operation Don PPE & Verify Fume Hood Weighing 2. Weighing Analytical Balance in Enclosure Start->Weighing Transfer 3. Transfer Sealed Container to Reaction Vessel Weighing->Transfer Solvent 4. Solubilization Add Anhydrous Organic Solvent Transfer->Solvent Reaction 5. Reaction Execution Monitor Temp & Pressure Solvent->Reaction Cleanup 6. Decontamination Wash with Isopropanol Reaction->Cleanup Waste 7. Waste Disposal Hazardous Organic Bin Cleanup->Waste

Operational workflow for safe handling of 3-Hydroxy-5-methylphenyl benzoate.

Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent the spread of irritating particulates. Never dry sweep this compound , as it will aerosolize the hazard[4].

Step-by-Step Spill Methodology:

  • Assessment & Containment: Identify the spill boundary. Do not introduce water.

  • Absorption/Smothering: Cover the spilled powder completely with diatomaceous earth or a universal chemical binder.

    • Causality: The inert binder physically traps the micro-crystals, preventing them from becoming airborne during cleanup.

    • Validation: The spill is successfully contained when the binder material fully blankets the area with no visible white crystalline powder exposed.

  • Collection: Use a non-sparking polypropylene scoop to transfer the clumped matrix into a sealable hazardous waste bag.

  • Surface Decontamination: Scrub the affected surface with an alcohol-based solvent (ethanol or isopropanol) to dissolve any microscopic residual ester, followed by a standard soap and water wash.

    • Validation: Wipe the dried surface with a clean, dark-colored cloth. If white residue appears on the cloth, repeat the alcohol wash.

  • Disposal: Route the sealed bag to your EHS department as "Hazardous Organic Solid Waste." Incineration is the mandatory disposal method for aromatic esters[4].

SpillResponse Spill Spill Detected: 3-Hydroxy-5-methylphenyl benzoate Assess Assess Size & Location Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Minor Large Large Spill (>50g) or Outside Hood Assess->Large Major PPE Verify Level C PPE (Respirator, Nitrile Gloves) Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Absorb Cover with Diatomaceous Earth or Universal Binder PPE->Absorb Collect Sweep into Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Isopropanol Wash) Collect->Decon

Spill response logic tree for 3-Hydroxy-5-methylphenyl benzoate containment.

References

  • "3-HYDROXY-5-METHYLPHENYL BENZOATE CAS 848130-90-5". Reagent Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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